

validating the reversal of ivacaftor washout effects by GLPG1837

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Compound of Interest

Compound Name: GLPG1837

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Reversing Ivacaftor Washout: A Comparative Analysis of GLPG1837

For researchers in the field of cystic fibrosis (CF) drug development, understanding the efficacy and mechanism of new CFTR potentiators is paramount. This guide provides a comparative analysis of **GLPG1837**, a novel CFTR potentiator, focusing on its ability to reverse the effects of ivacaftor washout. The data presented herein is compiled from preclinical and clinical studies to aid in the objective evaluation of **GLPG1837** against the established potentiator, ivacaftor.

In Vitro Efficacy: GLPG1837 vs. Ivacaftor

GLPG1837 has demonstrated greater potency and efficacy compared to ivacaftor in preclinical studies across various CFTR gating mutations. The following table summarizes the comparative efficacy of the two compounds on different CFTR mutations as measured by in vitro assays.

CFTR Mutation	Assay Type	GLPG1837 Efficacy	Ivacaftor (VX-770) Efficacy	Reference
G551D	Patch Clamp	~20 to 35.6-fold increase in current	~6 to 10-fold increase in current	[1]
G178R	YFP Halide Assay	154% of maximal VX770 response	100% (Reference)	
S549N	YFP Halide Assay	137% of maximal VX770 response	100% (Reference)	
R117H	YFP Halide Assay	120% of maximal VX770 response	100% (Reference)	

Clinical Validation: The SAPHIRA1 Trial

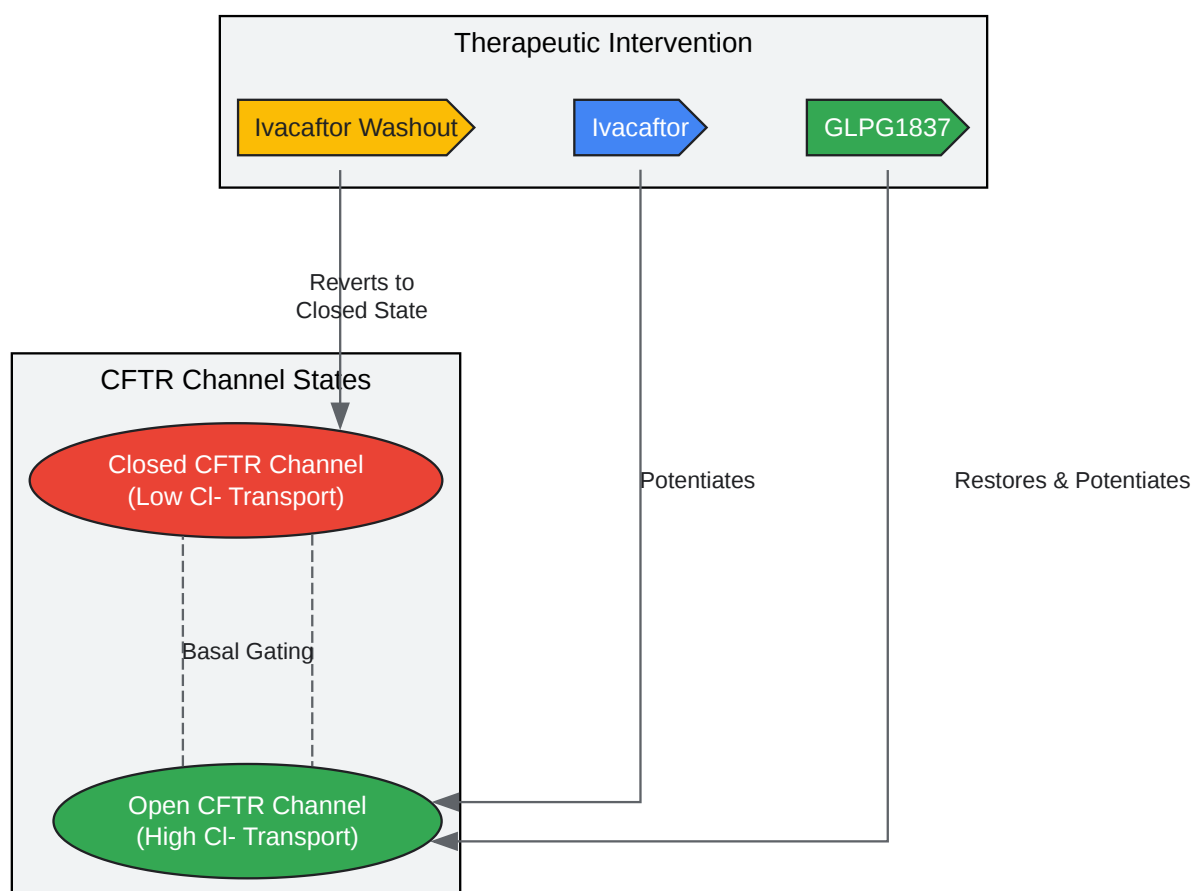
The SAPHIRA1 Phase 2a, open-label, single-arm study provided clinical evidence for the reversal of ivacaftor washout effects by **GLPG1837** in adult CF patients with at least one G551D mutation.[\[1\]](#)[\[2\]](#) Following a one-week ivacaftor washout period, patients were treated with escalating doses of **GLPG1837**. The study demonstrated that **GLPG1837** treatment led to a significant recovery in lung function and a reduction in sweat chloride concentration, effectively reversing the negative effects of ivacaftor withdrawal.[\[1\]](#)[\[2\]](#)

Parameter	Screening (On Ivacaftor)	After 1-Week Ivacaftor Washout	End of GLPG1837 Treatment
Mean Sweat Chloride (mmol/L)	42.5	98.5	68.8
Mean Percent Predicted FEV1 (%)	73.3	68.5	73.1

Data from the SAPHIRA1 study.[\[1\]](#)[\[2\]](#)

Signaling Pathway and Mechanism of Action

Ivacaftor and **GLPG1837** are both CFTR potentiators that act as allosteric modulators of the CFTR protein.[3] They bind to a site on the CFTR protein, distinct from the ATP-binding site, and increase the channel's open probability, thereby enhancing chloride ion transport.[3] The washout of ivacaftor leads to a decrease in CFTR channel activity, resulting in a return of CF symptoms. **GLPG1837**, by binding to a similar site, can restore and even enhance the channel's function.[3]



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CFTR Channel Gating and Potentiator Action

Experimental Protocols

Patch-Clamp Electrophysiology for CFTR Potentiator Evaluation

This protocol is designed to measure the effect of CFTR potentiators on ion channel activity at the single-channel or whole-cell level.

1. Cell Culture and Transfection:

- Culture Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells.
- Transiently transfect cells with a plasmid encoding the desired CFTR mutant and a fluorescent marker (e.g., GFP) for identification of transfected cells.
- Plate cells on glass coverslips for recording.

2. Electrophysiological Recording:

- Use an EPC-9 or similar patch-clamp amplifier.
- Pull borosilicate glass pipettes to a resistance of 4-8 M Ω .
- Pipette (intracellular) solution: 140 mM N-methyl-D-glucamine (NMDG)-Cl, 2 mM MgCl₂, 5 mM EGTA, 10 mM TES, and 1 mM ATP, pH 7.2.
- Bath (extracellular) solution: 140 mM NMDG-Cl, 2 mM MgCl₂, 10 mM TES, and 1 mM CaCl₂, pH 7.4.
- Establish a gigaohm seal (>1 G Ω) between the pipette and the cell membrane.
- For whole-cell recordings, rupture the cell membrane to gain electrical access to the cell interior.

3. Data Acquisition and Analysis:

- Hold the membrane potential at -50 mV.
- Perfuse the cell with bath solution containing a CFTR activator cocktail (e.g., 10 μ M Forskolin and 100 μ M IBMX) to activate PKA-dependent phosphorylation of CFTR.

- Once a stable baseline current is established, perfuse with the test compound (e.g., **GLPG1837** or ivacaftor) at various concentrations.
- Record the change in current in response to the compound.
- To simulate washout, perfuse with a compound-free solution.
- Analyze the data using software such as pCLAMP or PatchMaster to determine the fold increase in current and generate dose-response curves.[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)

Ussing Chamber Assay for Transepithelial Ion Transport

This assay measures ion transport across a monolayer of polarized epithelial cells, providing a more physiologically relevant model of CFTR function.

1. Cell Culture:

- Culture human bronchial epithelial (HBE) cells from CF patients on permeable supports (e.g., Transwell inserts).
- Maintain the cultures at an air-liquid interface to promote differentiation into a polarized epithelium.

2. Ussing Chamber Setup:

- Mount the permeable support containing the cell monolayer in an Ussing chamber.
- Bathe both the apical and basolateral sides of the monolayer with Krebs-bicarbonate Ringer solution, maintained at 37°C and gassed with 95% O₂/5% CO₂.
- Use a voltage-clamp amplifier to measure the short-circuit current (I_{sc}), which is a measure of net ion transport.

3. Measurement of CFTR Activity:

- After a stable baseline I_{sc} is recorded, add amiloride to the apical solution to block the epithelial sodium channel (ENaC).

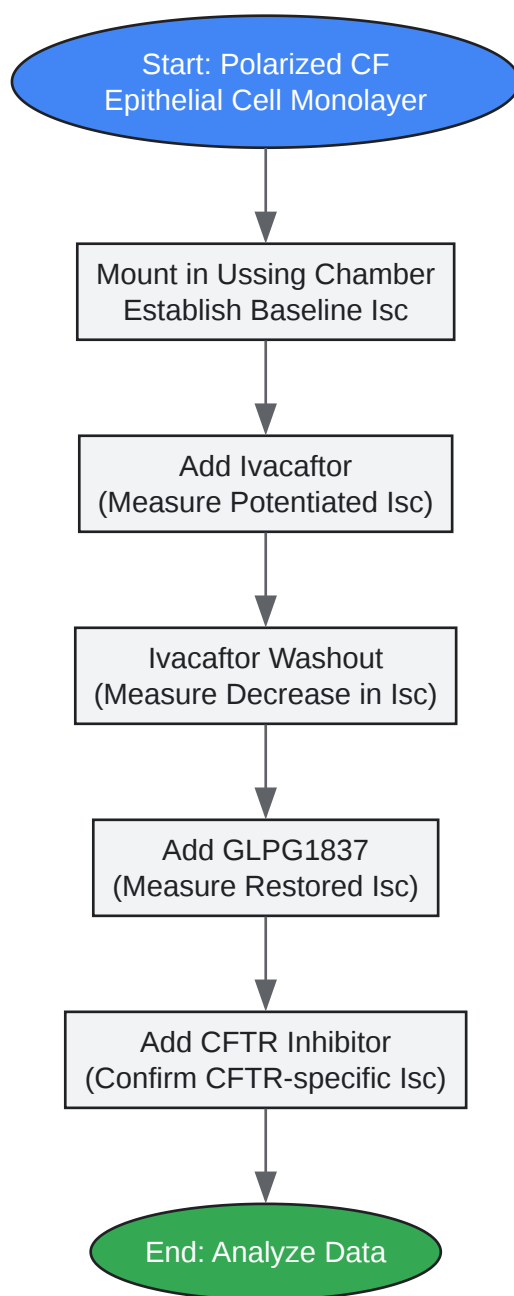
- Add a CFTR agonist cocktail (e.g., forskolin and IBMX) to the basolateral solution to activate CFTR.
- Once the I_{sc} reaches a plateau, add the test potentiator (**GLPG1837** or ivacaftor) to the apical side.
- To simulate a washout, replace the potentiator-containing solution with fresh solution. To test the reversal, add the second compound after the washout of the first.
- Finally, add a CFTR inhibitor (e.g., CFTRinh-172) to confirm that the measured current is CFTR-specific.

4. Data Analysis:

- The change in I_{sc} (ΔI_{sc}) following the addition of the potentiator is a measure of its efficacy.
- Compare the ΔI_{sc} values for **GLPG1837** and ivacaftor.[\[8\]](#)[\[9\]](#)[\[10\]](#)[\[11\]](#)

Experimental Workflow for Validating Washout Reversal

The following diagram outlines the logical workflow for an experiment designed to validate the reversal of ivacaftor washout effects by **GLPG1837** using the Ussing chamber assay.



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Ussing Chamber Workflow for Washout Reversal

Conclusion

The available in vitro and clinical data suggest that **GLPG1837** is a potent CFTR potentiator with the potential to offer an effective alternative to ivacaftor, particularly in scenarios requiring the reversal of washout effects. The SAPHIRA1 trial provides compelling evidence of **GLPG1837**'s ability to restore lung function and reduce sweat chloride levels in patients who

have discontinued ivacaftor.[1][2] The detailed experimental protocols provided in this guide offer a framework for researchers to independently validate these findings and further explore the therapeutic potential of **GLPG1837** and other novel CFTR modulators.

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